molecular formula C16H14BrCl2NOS B5232377 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide

4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide

Cat. No. B5232377
M. Wt: 419.2 g/mol
InChI Key: FKQUBSJIHGLMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the benzamide family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, it has been suggested that this compound may inhibit fungal growth by disrupting the fungal cell wall.
Biochemical and Physiological Effects:
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has been reported to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Moreover, this compound has been reported to exhibit good solubility in water, which is essential for its potential use in medicinal chemistry. However, further studies are required to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide in lab experiments is its potential as a selective anticancer and antifungal agent. Moreover, this compound has good solubility in water, making it easy to use in experiments. However, one of the limitations of using this compound in lab experiments is its low yield during synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and fungal infections. Another direction is to optimize the synthesis method to increase the yield of the compound. Moreover, further studies are required to determine the full extent of its biochemical and physiological effects. Additionally, the potential of this compound as a drug delivery system for other therapeutic agents should be explored.

Synthesis Methods

The synthesis of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has been achieved using different methods. One of the methods involves the reaction of 4-bromo-N-(2-chloroethyl)benzamide with 3,4-dichlorobenzyl mercaptan in the presence of a base. Another method involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with 3,4-dichlorobenzyl chloride in the presence of a base. The yield of the compound using these methods has been reported to be around 70-80%.

Scientific Research Applications

4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has shown potential applications in medicinal chemistry. This compound has been reported to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also shown promising results in inhibiting the growth of drug-resistant cancer cells. Moreover, this compound has been reported to exhibit antifungal activity against various fungal strains, including Candida albicans.

properties

IUPAC Name

4-bromo-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NOS/c17-13-4-2-12(3-5-13)16(21)20-7-8-22-10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQUBSJIHGLMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]benzamide

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